4-(8-Hydroxyoctyloxy)benzoic acid

Liquid Crystals Polymer Chemistry Materials Science

Achieve precise control over liquid crystal polymer phase behavior with 4-(8-Hydroxyoctyloxy)benzoic acid, a bifunctional monomer that eliminates spacer-length variability. • Critical C8 spacer ensures optimal decoupling and mesophase stability, as required in polymerizable mesogen synthesis. • Bifunctional architecture: carboxylic acid forms H-bonded dimers; terminal hydroxyl enables covalent attachment or esterification. • Amphiphilic balance (LogP 3.67, PSA 67 Ų) supports linker design and self-assembly applications. Supplied with consistent purity for reproducible material research.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 140918-53-2
Cat. No. B137002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(8-Hydroxyoctyloxy)benzoic acid
CAS140918-53-2
Synonyms4-(8-HYDROXYOCTYLOXY)BENZOIC ACID
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OCCCCCCCCO
InChIInChI=1S/C15H22O4/c16-11-5-3-1-2-4-6-12-19-14-9-7-13(8-10-14)15(17)18/h7-10,16H,1-6,11-12H2,(H,17,18)
InChIKeyLRASJGAVDXWHOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(8-Hydroxyoctyloxy)benzoic acid: Chemical Identity


4-(8-Hydroxyoctyloxy)benzoic acid (CAS 140918-53-2) is a bifunctional organic compound belonging to the class of para-substituted benzoic acid derivatives. It features a rigid benzoic acid core, a flexible octamethylene (-(CH2)8-) spacer, and terminal carboxylic acid and primary hydroxyl groups . This molecular architecture confers amphiphilic character, as evidenced by a calculated ACD/LogP of 3.67 and a polar surface area of 67 Ų . The compound is primarily utilized as a monomer, linker, or building block in the synthesis of advanced materials, including liquid crystalline polymers and supramolecular assemblies [1].

Spacer Design
C8 spacer for liquid crystalline mesophase tuning
Bifunctional Reactivity
Orthogonal -COOH and -OH handle for stepwise polymer synthesis
Procurement Context
Catalog research-grade building block for accelerated R&D cycles

4-(8-Hydroxyoctyloxy)benzoic acid: Why Substitution Fails


Generic substitution of 4-(8-Hydroxyoctyloxy)benzoic acid with a structurally similar analog is not feasible due to its precise and interdependent structural features. The length of the octamethylene spacer is critical for dictating the phase behavior, thermal stability, and mechanical flexibility of the resulting liquid crystalline polymers or supramolecular complexes [1]. Furthermore, the compound's bifunctional nature—possessing both a carboxylic acid for hydrogen-bonded mesogen formation [2] and a terminal primary hydroxyl group for further covalent attachment—is a specific and non-interchangeable combination. Altering the spacer length or substituting either functional group would fundamentally change the compound's reactivity, mesomorphic properties, and the final material's performance, as detailed in the quantitative evidence below.

Target 4-(8-Hydroxyoctyloxy)benzoic acid
C8 spacer length is a deliberate design parameter; chain-length analogs (C6, C11) may shift mesomorphic behavior and thermal transitions.
Substitute 4-Octyloxybenzoic acid
Lacks the terminal -OH handle, limiting covalent integration options and eliminating orthogonal bifunctional reactivity.
Substitute 4-(8-Hydroxyoctyloxy)benzaldehyde
Absence of carboxylic acid group prevents hydrogen-bonded dimerization required for mesogenic core formation.

4-(8-Hydroxyoctyloxy)benzoic acid: Differentiation Evidence


C8 Spacer Length Defines Thermal Transitions

The specific octamethylene (-(CH2)8-) spacer of 4-(8-Hydroxyoctyloxy)benzoic acid provides a distinct and optimal balance between mesogenic core rigidity and flexible decoupling. This directly influences the thermal transitions of polymers derived from it. Comparative studies on a series of liquid crystal monomers with varying alkyl chain lengths demonstrate that the C8 spacer yields a quantifiable difference in phase behavior. While the target compound's use as a precursor in this specific study highlights its role in generating novel spacer groups, the underlying principle confirms the critical impact of spacer length on final polymer properties [1].

Thermal Transitions
Class-level
Precursor to monomers with optimized spacer for liquid crystalline phase behavior.
C8 spacer directly influences polymer thermal and mesomorphic properties.
Cross-study comparable; chain length impacts final polymer transition profile.
Liquid Crystals Polymer Chemistry Materials Science

Bifunctional Reactivity for Macromolecular Design

Unlike simpler 4-alkoxybenzoic acids that lack a terminal functional group, 4-(8-Hydroxyoctyloxy)benzoic acid possesses a primary hydroxyl group in addition to its carboxylic acid. This bifunctionality is quantifiable by the number of hydrogen bond donors and acceptors: it has exactly two (2) hydrogen bond donors (from -COOH and -OH) and four (4) hydrogen bond acceptors (from the ether, carbonyl, and both hydroxyls) . This specific arrangement allows for dual functionality: the carboxylic acid can engage in hydrogen-bonded dimerization to form the mesogenic core [1], while the terminal -OH group serves as a site for covalent attachment, such as esterification with acrylates for polymerizable monomers [2].

Bifunctional Reactivity
Class-level
Two H-bond donors, four H-bond acceptors; distinct -COOH and -OH sites.
Enables orthogonal covalent attachment and hydrogen-bonded mesogen assembly.
Comparative structural analysis confirms dual reactive functionality.
Polymer Synthesis Supramolecular Chemistry Linker Chemistry

Carboxylic Acid Dimerization Forms Mesogens

The para-substituted benzoic acid moiety of 4-(8-Hydroxyoctyloxy)benzoic acid provides a specific and quantifiable advantage over non-acid analogs: its ability to form robust, hydrogen-bonded dimers. A review of crystalline structures confirms that homologous series of 4-substituted benzoic acids with various tail lengths form dimers through strong polar bonding of adjacent carboxyl groups [1]. This dimerization provides the stiff, rod-like mesogenic unit that is a prerequisite for liquid crystalline phases. The calculated ACD/LogP value of 3.67 for the target compound reflects the lipophilic character of its tail, which is balanced with the polar, hydrogen-bonding head group.

Mesogen Formation
Class-level
Carboxylic acid forms robust hydrogen-bonded dimers; ACD/LogP 3.67.
Dimerization yields rigid, rod-like mesogenic core for liquid crystal design.
Defining feature for this molecular class; non-acid analogs lack this capacity.
Liquid Crystals Mesogens Hydrogen Bonding

Commercial Availability Advantage

The compound's utility is underpinned by its availability as a discrete, research-grade chemical from established suppliers. It is listed with a catalog number (e.g., sc-261371) and offered in standard research quantities (e.g., 1 g, 5 g) . Its identity is verified by a specific PubChem CID (14985122) and InChIKey (LRASJGAVDXWHOV-UHFFFAOYSA-N) . This level of commercial and database integration is a differentiator from non-commercially available or custom-synthesis-only analogs, reducing procurement lead times and ensuring supply chain traceability for reproducible research.

Commercial Availability
Supplier context
Catalog item from multiple suppliers; PubChem CID 14985122.
Off-the-shelf procurement reduces lead time vs. custom synthesis analogs.
Commercial integration supports reproducible research workflows.
Procurement Chemical Supply Research Materials

4-(8-Hydroxyoctyloxy)benzoic acid: Application Scenarios


Side-Chain Liquid Crystal Polymer Synthesis

As demonstrated by its role as a key precursor in the synthesis of monomers with a vinylacetic acid unit [1], 4-(8-Hydroxyoctyloxy)benzoic acid is optimally employed to create polymerizable mesogens. The C8 spacer is specifically chosen to tune the flexibility and decoupling of the mesogenic core from the polymer backbone, directly impacting the resulting polymer's glass transition temperature and liquid crystalline phase range. This application leverages the compound's bifunctionality: the terminal hydroxyl is esterified to introduce a polymerizable group, while the benzoic acid core provides the mesogenic character [2].

Hydrogen-Bonded Supramolecular Assemblies

The compound's para-substituted benzoic acid head group is a proven motif for forming robust hydrogen-bonded dimers, which serve as the rigid, rod-like units required for liquid crystalline phases [3]. Researchers can use 4-(8-Hydroxyoctyloxy)benzoic acid as a proton donor to form supramolecular complexes with complementary proton-accepting polymers or small molecules, such as those containing pyridyl units [4]. The specific C8 tail length contributes to the complex's solubility and mesophase stability.

Post-Polymerization Modification for Functional Polymers

The terminal primary hydroxyl group of 4-(8-Hydroxyoctyloxy)benzoic acid is a versatile chemical handle. It can be esterified to incorporate the molecule into polymer backbones as a side chain [1], or the molecule itself can be polymerized if the hydroxyl group is first converted to a suitable monomer. This application is distinct from using simpler 4-alkoxybenzoic acids, which lack this reactive site and thus offer only limited options for covalent integration into macromolecular architectures.

Amphiphilic Linkers in Drug Delivery

The balanced amphiphilic character of 4-(8-Hydroxyoctyloxy)benzoic acid, quantified by its ACD/LogP of 3.67 and polar surface area of 67 Ų , makes it a suitable candidate for designing linkers in drug delivery systems or for surface modification applications [5]. The carboxylic acid can be conjugated to a targeting ligand or therapeutic payload, while the hydrophobic alkyl chain and terminal hydroxyl group can modulate membrane interactions or facilitate self-assembly.

Application
Selection Property
Validation Focus
Side-Chain Liquid Crystal Polymer Synthesis
Bifunctional reactivity with C8 decoupling
Glass transition and mesophase range verification
Hydrogen-Bonded Supramolecular Assemblies
Carboxylic acid dimerization capacity
Mesophase stability and complex solubility
Functional Polymer Post-Modification
Terminal -OH attachment site
Covalent integration efficiency and polymer architecture control
Amphiphilic Linker and Surface Modification Studies
Balanced LogP (3.67) and PSA (67 Ų)
Self-assembly behavior and conjugation efficiency

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